molecular formula C11H17ClN4O4 B1670351 Dexrazoxane hydrochloride CAS No. 149003-01-0

Dexrazoxane hydrochloride

Cat. No. B1670351
M. Wt: 304.73 g/mol
InChI Key: BIFMNMPSIYHKDN-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexrazoxane Hydrochloride is the hydrochloride salt of a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities .


Synthesis Analysis

The synthesis of Dexrazoxane Hydrochloride involves the creation of novel analogues of dexrazoxane for protection against anthracycline cardiotoxicity .


Molecular Structure Analysis

Dexrazoxane Hydrochloride has a molecular formula of C11H17ClN4O4 and a molecular weight of 304.73 g/mol . The structural analysis of dexrazoxane was done by exploring formations of tautomeric conformations and investigating the corresponding effects .


Chemical Reactions Analysis

Dexrazoxane is used in the management and treatment of anthracycline-induced cardiotoxicity and extravasation injuries . It is known to potentiate cytotoxic effects via different mechanisms, which include intercalating into nuclear DNA, the creation of reactive oxygen species, and inducing apoptosis or cell death .


Physical And Chemical Properties Analysis

Dexrazoxane Hydrochloride has a molecular formula of C11H17ClN4O4 and a molecular weight of 304.73 g/mol . It also has a specific IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .

Scientific Research Applications

Cardioprotection in Anthracycline Chemotherapy

Dexrazoxane is a cardioprotective agent that effectively protects against the cardiac toxicity induced by anthracyclines, a class of chemotherapeutic agents. It is approved for use in patients with advanced breast cancer receiving doxorubicin and in other cancers treated with anthracyclines. Clinical trials have demonstrated that dexrazoxane significantly reduces the incidence of anthracycline-induced congestive heart failure (CHF) and adverse cardiac events in adult cancer patients, without altering the antitumor efficacy of anthracyclines. However, its use in pediatric patients is more cautious due to concerns over potential long-term risks, although recent evidence suggests it is effective and safe in this population (Cvetković & Scott, 2005); (Wiseman & Spencer, 1998); (Reichardt et al., 2018).

Prevention of Anthracycline Extravasation Injury

Dexrazoxane has shown efficacy in preventing tissue damage from anthracycline extravasation, a severe complication where the drug leaks into surrounding tissue during intravenous administration. It acts by chelating iron, thereby reducing the formation of free radicals that cause tissue damage. Clinical and preclinical studies support its use as an effective treatment for managing extravasation injuries, offering a significant advance in supportive care for patients undergoing anthracycline-based therapy (Hasinoff, 2008); (Jordan et al., 2009).

Safety And Hazards

Dexrazoxane is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

Future Directions

Dexrazoxane, an FDA-approved cardioprotective drug, has been successfully used to ameliorate cardiac toxicity seen in anthracycline-based chemotherapy recipients for cancer . An ongoing study seeks to understand the benefit of dexrazoxane on long-term cardiovascular outcomes .

properties

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFMNMPSIYHKDN-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164152
Record name Dexrazoxane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexrazoxane hydrochloride

CAS RN

149003-01-0, 1263283-43-7
Record name Cardioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149003-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexrazoxane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexrazoxane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexrazoxane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXRAZOXANE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexrazoxane hydrochloride
Reactant of Route 2
Dexrazoxane hydrochloride
Reactant of Route 3
Reactant of Route 3
Dexrazoxane hydrochloride
Reactant of Route 4
Dexrazoxane hydrochloride
Reactant of Route 5
Dexrazoxane hydrochloride
Reactant of Route 6
Reactant of Route 6
Dexrazoxane hydrochloride

Citations

For This Compound
121
Citations
YP Zhang, AL Myers, VA Trinh… - Journal of Oncology …, 2014 - journals.sagepub.com
Background and purpose Dexrazoxane is used clinically to prevent anthracycline-associated cardiotoxicity. Hydrolysis of dexrazoxane prior to reaching the cardiac membranes …
Number of citations: 6 journals.sagepub.com
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2008 - journals.sagepub.com
… Dexrazoxane hydrochloride (Zinecard) is indicated for reducing the incidence and severity of cardiomyopathy associated with doxorubin therapy in women with metastatic breast cancer …
Number of citations: 2 journals.sagepub.com
F Galetta, F Franzoni, G Cervetti, N Cecconi… - Biomedicine & …, 2005 - Elsevier
… Patients who underwent supplementation with dexrazoxane hydrochloride exhibited a significant attenuation of QT dispersion (67.4 ± 8.1 vs. 49.5 ± 4.2 ms, P < 0.001) and QTc …
Number of citations: 55 www.sciencedirect.com
RC Kane, WD McGuinn Jr, R Dagher, R Justice… - The …, 2008 - academic.oup.com
… On September 6, 2007, the US Food and Drug Administration approved Totect™ 500 mg (dexrazoxane hydrochloride for injection) for the treatment of extravasation resulting from iv …
Number of citations: 98 academic.oup.com
MVB Rao, V Prasanthi, GV Rao… - Indian journal of …, 2012 - ncbi.nlm.nih.gov
A new sensitive, precise, rapid and linear RP-HPLC method was developed and validated for the determination of dexrazoxane in formulations and human serum samples. Good …
Number of citations: 3 www.ncbi.nlm.nih.gov
F Galetta, F Franzoni, G Cervetti, F Regoli… - Biomedicine & …, 2010 - Elsevier
… Dexrazoxane hydrochloride was obtained from Chiron as a lyophilized powder in 500-mg vials. It was reconstituted in 25 ml sterile water and then diluted in 25 ml of 100 mM potassium …
Number of citations: 29 www.sciencedirect.com
PE Schroeder, BB Hasinoff - Cancer chemotherapy and pharmacology, 2002 - Springer
… The dexrazoxane hydrochloride solution (freshly prepared, 10 mg/ml in sterile saline) was … The dexrazoxane hydrochloride that was injected was found to contain less than 0.05% B, …
Number of citations: 44 link.springer.com
ME Brier, SK Gaylor, JP McGovren… - The Journal of …, 2011 - Wiley Online Library
… Dexrazoxane hydrochloride is a bis-dioxopiperazine compound that readily enters cells and is subsequently hydrolyzed to form a chelating agent analogous to EDTA. Because of its …
Number of citations: 10 accp1.onlinelibrary.wiley.com
H Rosing, WW ten Bokkel Huinink, R Van Gijn… - European journal of …, 1999 - Springer
… Plasma concentration versus time curves and pharmacokinetic parameters of dexrazoxane given as Cardioxanef (dexrazoxane hydrochloride salt) and ICRF-187 reference formulation (…
Number of citations: 12 link.springer.com
PE Schroeder, BB Hasinoff - Drug metabolism and disposition, 2005 - ASPET
… Two milliliters of dexrazoxane hydrochloride in water (30 mg/ml) were titrated with 5 M … M NaOH per ml to 10 mg/ml dexrazoxane hydrochloride solution for 48 h. We previously showed …
Number of citations: 43 dmd.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.